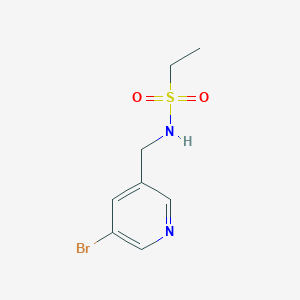

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

Description

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide (CAS: 1202552-53-1) is a sulfonamide derivative with the molecular formula C₈H₁₁BrN₂O₂S and a molecular weight of 279.1541 g/mol . The compound features a 5-bromopyridin-3-ylmethyl group attached to an ethanesulfonamide moiety. This compound is commercially available through suppliers such as Suzhou Luowaxin Foreign Trade Co., Ltd., highlighting its relevance in medicinal chemistry and material science .

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-14(12,13)11-5-7-3-8(9)6-10-4-7/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIFOXAOIFQAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-methanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The ethanesulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines

- Sulfonamide derivatives

- Coupled products with extended carbon chains

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features enable the formation of diverse derivatives through substitution reactions, oxidation, and coupling reactions.

2. Biological Research:

- Enzyme Inhibitors: N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is employed in developing enzyme inhibitors. Its bromopyridine moiety allows it to interact with specific enzymes, potentially leading to the discovery of new therapeutic agents targeting diseases such as cancer and metabolic disorders .

3. Medicinal Applications:

- Therapeutic Potential: Derivatives of this compound have shown promise in drug development aimed at inhibiting specific enzymes and receptors. For instance, studies indicate its potential in anticancer therapies, with related compounds demonstrating significant cytotoxic activity against various cancer cell lines .

- Anticancer Activity: Related compounds have exhibited IC50 values ranging from 4.64 µM to 9.22 µM against cancer cell lines such as HeLa and MCF-7, suggesting that this compound may possess similar properties.

Case Studies

Case Study 1: Anticancer Activity

Recent investigations into structurally analogous compounds have revealed their potential for anticancer applications. A study demonstrated that these compounds significantly inhibited cell viability in HeLa and MCF-7 cell lines over a 72-hour exposure period. The results indicated that this compound could be further explored for its anticancer properties.

| Compound | Cell Line | IC50 (µM) | Time (h) |

|---|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 | 72 |

| BPU | HeLa | 9.22 ± 0.17 | 72 |

| BPU | MCF-7 | 8.47 ± 0.18 | 72 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit metabotropic glutamate receptors (mGluR). Compounds with similar structures have shown efficacy in preclinical models for conditions like anxiety and depression, indicating that this compound may also play a role in neurological research .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The ethanesulfonamide group is a common scaffold in several bioactive compounds. Below, we compare N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide with three key analogs:

Table 1: Comparative Analysis of Ethanesulfonamide Derivatives

Key Findings and Implications

Substituent Effects on Bioactivity

- Bromopyridine vs. Cyano-biphenyl (CBiPES): The bromine atom in this compound increases molecular weight and lipophilicity compared to CBiPES. However, CBiPES’s 4’-cyano-biphenyl group enhances π-π stacking interactions, making it a potent modulator of histaminergic receptors in neurological studies .

Commercial and Industrial Relevance

- This compound is marketed as a building block for drug discovery, whereas the trifluoromethyl-thiadiazole analog () is patented for agrochemical applications, underscoring the versatility of sulfonamide scaffolds .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. It possesses a bromopyridine moiety that can interact with various molecular targets, making it a candidate for the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, allowing it to inhibit enzyme activity or modulate receptor functions effectively. The ethanesulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, a study on structurally analogous compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 4.64 µM to 9.22 µM, indicating potent inhibitory effects on cell viability over time .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Time (h) |

|---|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 | 72 |

| BPU | HeLa | 9.22 ± 0.17 | 72 |

| BPU | MCF-7 | 8.47 ± 0.18 | 72 |

Enzyme Inhibition

The compound's mechanism includes inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Computational docking studies revealed promising binding affinities to MMP-2 and MMP-9, with scores of -9.0 kcal/mol and -7.8 kcal/mol respectively . This suggests that this compound could serve as a lead compound for developing selective MMP inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural features. Research has shown that modifications in the pyridine ring or sulfonamide group can significantly influence their pharmacological properties . For instance, increasing lipophilicity through alkyl substitutions has been associated with enhanced binding affinities.

Table 2: Structure-Activity Relationship Insights

| Modification Type | Observed Effect |

|---|---|

| Increased lipophilicity | Enhanced binding affinity |

| Halogen substitution | Variability in reactivity and potency |

| Sulfonamide group changes | Altered enzyme inhibition profiles |

Case Study: Anticancer Activity Assessment

In a detailed study assessing the anticancer potential of related compounds, researchers utilized MTT assays to evaluate cell viability across various concentrations and time points. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards non-cancerous cells, highlighting their therapeutic potential .

Case Study: In Vivo Efficacy

Another study focused on the in vivo effects of a structurally related compound using chick chorioallantoic membrane assays, which demonstrated antiangiogenic properties—essential for inhibiting tumor growth by preventing blood vessel formation . These findings support the hypothesis that this compound may possess similar antiangiogenic effects.

Q & A

Q. How to analyze discrepancies in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies are investigated by standardizing assay parameters (pH, temperature, cell lines). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics. Meta-analysis of dose-response curves identifies outliers due to solvent effects (e.g., DMSO tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.